
Bromuro de methscopolamia
Descripción general
Descripción
Methscopolamine bromide is a muscarinic antagonist that is structurally similar to the neurotransmitter acetylcholine. It is primarily used to treat peptic ulcers, nausea, vomiting, and motion sickness. Methscopolamine bromide is a quaternary ammonium derivative of scopolamine and is classified as an anticholinergic agent .
Aplicaciones Científicas De Investigación
Pharmacological Uses
-
Peptic Ulcer Treatment
- Methscopolamine bromide is used as adjunctive therapy in the treatment of peptic ulcers. It reduces gastric acid secretion and inhibits gastrointestinal motility, which can alleviate ulcer-related symptoms . However, it is important to note that it has not been shown to contribute to the healing of peptic ulcers directly .
- Respiratory Conditions
- Irritable Bowel Syndrome
- Neurological Studies
Formulation Developments
Recent studies have focused on optimizing the delivery systems for methscopolamine bromide to enhance its therapeutic efficacy:
- Gastroretentive Floating Tablets
- A study developed gastroretentive floating tablets of methscopolamine bromide using a direct compression method. This formulation aims to prolong the drug's residence time in the stomach, thereby improving absorption and effectiveness in treating peptic ulcers. The best formulation achieved a cumulative drug release of approximately 93.95% over 24 hours .
Formulation | Floating Lag Time (seconds) | Cumulative Drug Release (%) |
---|---|---|
F1 | 82.10 | 93.95 |
F4 | 85.83 | 90.42 |
Case Studies
- Inhibition of Growth Hormone Secretion
- Evaluation of Cognitive Effects
Mecanismo De Acción
Target of Action
Methscopolamine bromide primarily targets muscarinic acetylcholine receptors (mAChRs) . These receptors play a crucial role in the transmission of nerve impulses in the parasympathetic nervous system .
Mode of Action
Methscopolamine bromide acts as a muscarinic antagonist , structurally similar to the neurotransmitter acetylcholine . It interferes with the transmission of nerve impulses by acetylcholine in the parasympathetic nervous system, specifically the vomiting center . By blocking the action of acetylcholine, Methscopolamine bromide prevents communication between the nerves of the vestibule and the vomiting center in the brain . It may also work directly on the vomiting center .
Biochemical Pathways
The biochemical pathways affected by Methscopolamine bromide are those involving the muscarinic acetylcholine receptors. By blocking these receptors, Methscopolamine bromide disrupts the normal functioning of the parasympathetic nervous system . This disruption can lead to a variety of downstream effects, including the prevention of motion sickness .
Pharmacokinetics
Methscopolamine bromide is poorly and unreliably absorbed, with total absorption being 10-25% .
Result of Action
The action of Methscopolamine bromide results in a reduction in volume and total acid content of gastric secretion, inhibition of gastrointestinal motility, inhibition of salivary excretion, dilation of the pupil, and inhibition of accommodation with resulting blurring of vision . These effects are due to its antagonistic action on the muscarinic acetylcholine receptors .
Action Environment
The action, efficacy, and stability of Methscopolamine bromide can be influenced by various environmental factors. It is known that Methscopolamine bromide must be taken before the onset of motion sickness to be effective .
Análisis Bioquímico
Biochemical Properties
Methscopolamine bromide acts by blocking the muscarinic acetylcholine receptors, thus classified as an anticholinergic . It interferes with the transmission of nerve impulses by acetylcholine in the parasympathetic nervous system .
Cellular Effects
Methscopolamine bromide has several effects on cells. It reduces the volume and total acid content of gastric secretion, inhibits gastrointestinal motility, and inhibits salivary excretion . It also dilates the pupil and inhibits accommodation, resulting in blurring of vision .
Molecular Mechanism
The molecular mechanism of Methscopolamine bromide involves blocking the muscarinic acetylcholine receptors . It prevents communication between the nerves of the vestibule and the vomiting center in the brain by blocking the action of acetylcholine . Methscopolamine bromide may also work directly on the vomiting center .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methscopolamine bromide is synthesized through the methylation of scopolamine. The process involves the reaction of scopolamine with methyl bromide in the presence of a base, such as sodium hydroxide, to form methscopolamine bromide. The reaction is typically carried out in an organic solvent like methanol or ethanol under reflux conditions .
Industrial Production Methods: In industrial settings, methscopolamine bromide is produced using a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction mixture is then purified through crystallization or other separation techniques to obtain pure methscopolamine bromide .
Análisis De Reacciones Químicas
Types of Reactions: Methscopolamine bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in hydrolysis reactions under acidic or basic conditions .
Common Reagents and Conditions:
Substitution Reactions: Methscopolamine bromide can react with nucleophiles such as hydroxide ions or amines to form substituted products.
Hydrolysis Reactions: Under acidic or basic conditions, methscopolamine bromide can hydrolyze to form scopolamine and methyl bromide.
Major Products Formed:
Substitution Reactions: Substituted methscopolamine derivatives.
Hydrolysis Reactions: Scopolamine and methyl bromide.
Comparación Con Compuestos Similares
Hyoscine butylbromide: Used to treat abdominal pain and cramps.
Atropine: Used to treat bradycardia (slow heart rate) and as a pre-anesthetic to reduce salivation
Methscopolamine bromide stands out due to its specific applications in gastrointestinal disorders and its long history of use in the pharmaceutical industry.
Actividad Biológica
Methscopolamine bromide is a quaternary ammonium compound derived from scopolamine, classified as an anticholinergic agent. It primarily acts as a muscarinic antagonist, blocking the action of acetylcholine at muscarinic receptors, which has significant implications for its therapeutic applications, particularly in gastrointestinal disorders.
Methscopolamine bromide exerts its pharmacological effects by antagonizing muscarinic acetylcholine receptors (mAChRs), specifically M1, M2, and M3 subtypes. This blockade inhibits various physiological responses mediated by acetylcholine, including:
- Inhibition of gastrointestinal motility : Reducing secretions and contractions in the digestive tract.
- Antiemetic effects : Preventing nausea and vomiting by acting on the vomiting center in the brain.
- Reduction of gastric acid secretion : Beneficial in treating peptic ulcers.
The drug's mechanism is detailed in the following table:
Receptor Type | Action | Physiological Effect |
---|---|---|
M1 | Antagonist | Decreased gastric secretions |
M2 | Antagonist | Reduction in heart rate |
M3 | Antagonist | Decreased smooth muscle contraction |
Pharmacokinetics
Methscopolamine bromide is characterized by poor and unreliable absorption, with a total absorption rate ranging from 10% to 25%. Following oral administration, the onset of action occurs within one hour, with effects lasting approximately 4 to 6 hours. The drug does not significantly cross the blood-brain barrier, limiting central nervous system effects. Key pharmacokinetic properties include:
- Absorption : 10-25%
- Onset of Action : ~1 hour
- Duration of Action : 4-6 hours
- Excretion : Primarily via urine and bile.
Clinical Applications
Methscopolamine bromide is primarily indicated for:
- Digestive System Disorders : Effective for managing peptic ulcers and reducing gastric motility.
- Motion Sickness and Nausea : Utilized as an antiemetic.
Clinical studies have demonstrated its efficacy in reducing symptoms associated with these conditions. For example, a study reported that methscopolamine effectively blocked hypothalamic-stimulated release of growth hormone, indicating its role in modulating neuroendocrine functions .
Case Studies and Research Findings
-
Thermal Behavior Study :
A recent study highlighted that methscopolamine bromide exhibits unique thermosalient behavior without accompanying phase transitions. This finding suggests potential applications in materials science beyond pharmacology . -
Growth Hormone Secretion Study :
In a controlled study involving young men, administration of methscopolamine significantly reduced both baseline and stimulated growth hormone levels during sleep studies, demonstrating its impact on hormonal regulation . -
Floating Drug Delivery System Development :
Research focused on optimizing a floating gastroretentive formulation of methscopolamine bromide showed enhanced absorption characteristics. The study utilized direct compression methods to improve drug release profiles, indicating potential for more effective treatment regimens for gastrointestinal disorders .
Propiedades
IUPAC Name |
[(1S,2S,4R,5R)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24NO4/c1-19(2)14-8-12(9-15(19)17-16(14)23-17)22-18(21)13(10-20)11-6-4-3-5-7-11/h3-7,12-17,20H,8-10H2,1-2H3/q+1/t12?,13-,14-,15+,16-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCOQTDXKCNBEE-XJMZPCNVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24NO4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
155-41-9 (Bromide), 18067-13-5 (Methylsulfate), 6106-46-3 (Nitrate) | |
Record name | Methscopolamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013265106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0046931 | |
Record name | Methscopolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
INSOL IN ACETONE & IN CHLOROFORM | |
Record name | METHYLSCOPOLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5420 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
tropic acid; scopolamine hydrobromide; methylatropine bromide; apomethscopolamine bromide | |
Record name | METHYLSCOPOLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5420 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE CRYSTALS OR WHITE CRYSTALLINE POWDER | |
CAS No. |
13265-10-6 | |
Record name | Methscopolamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013265106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methscopolamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11315 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Methscopolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHSCOPOLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VDR09VTQ8U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | METHYLSCOPOLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5420 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Methscopolamine Bromide?
A: Methscopolamine Bromide acts as a muscarinic receptor antagonist, primarily targeting peripheral muscarinic receptors. [] This means it blocks the action of acetylcholine at these receptors.
Q2: What are the downstream effects of Methscopolamine Bromide's antagonism of muscarinic receptors?
A: By blocking acetylcholine's effects, Methscopolamine Bromide inhibits smooth muscle contraction and reduces glandular secretions. [, , , ] This leads to effects such as reduced gastric acid secretion, decreased intestinal motility, and dilated pupils. [, , ]
Q3: Does Methscopolamine Bromide cross the blood-brain barrier?
A: Methscopolamine Bromide has limited ability to cross the blood-brain barrier, leading to fewer central nervous system side effects compared to atropine. [, ]
Q4: Can Methscopolamine Bromide affect growth hormone secretion?
A: Studies in ewes suggest that Methscopolamine Bromide may inhibit hypothalamic mechanisms that stimulate growth hormone release, but does not affect pituitary responsiveness to growth hormone-releasing hormone. [, ]
Q5: How does Methscopolamine Bromide compare to Atropine Sulfate in terms of its effects on heart rate?
A: Studies show that Methscopolamine Bromide can reliably increase heart rate and may offer a more predictable dose-response relationship compared to Atropine Sulfate. [, ] It is suggested that Methscopolamine Bromide may be more suitable for patients with myocardial infarction due to its lack of central nervous system stimulation. []
Q6: What is the molecular formula and weight of Methscopolamine Bromide?
A: The molecular formula of Methscopolamine Bromide is C18H24NO4Br. Its molecular weight is 398.3 g/mol. []
Q7: Is there any spectroscopic data available for Methscopolamine Bromide?
A: While the provided abstracts don't offer detailed spectroscopic data, they mention the use of ultraviolet spectrophotometry for its analysis, suggesting a characteristic UV absorption profile. []
Q8: Has Methscopolamine Bromide shown any unique material properties like thermosaliency?
A: Research indicates that Methscopolamine Bromide exhibits a thermosalient effect, meaning its crystals jump upon heating and cooling. [] Interestingly, this thermosalient behavior is not associated with a phase transition, unlike other known thermosalient materials. []
Q9: What are the main clinical uses of Methscopolamine Bromide?
A: Methscopolamine Bromide is primarily used to treat peptic ulcers and irritable bowel syndrome due to its anticholinergic effects. [, , , , ]
Q10: How is Methscopolamine Bromide administered?
A: Methscopolamine Bromide is available in oral formulations, including tablets. [, , ] It can also be administered intravenously for specific applications. [, ]
Q11: Can Methscopolamine Bromide be used to reduce milk production in ewes at weaning?
A: Studies have shown that Methscopolamine Bromide, potentially by reducing growth hormone secretion, can effectively reduce milk production in ewes at weaning, and this effect is reversible. [, ] Combining Methscopolamine Bromide with restricted feeding can further enhance this effect. []
Q12: How does Methscopolamine Bromide affect gastroesophageal reflux?
A: Research suggests that while Atropine can reduce gastroesophageal reflux by inhibiting transient lower esophageal sphincter relaxations, Methscopolamine Bromide does not demonstrate this effect, indicating a primarily peripheral mechanism of action. []
Q13: What analytical techniques are commonly employed for the quantification of Methscopolamine Bromide?
A: High-performance liquid chromatography (HPLC) [, ] and UV spectrophotometry are common methods for quantifying Methscopolamine Bromide. [, ] Ion-pairing techniques can enhance the separation and analysis of Methscopolamine Bromide and related tropane alkaloids using HPLC. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.